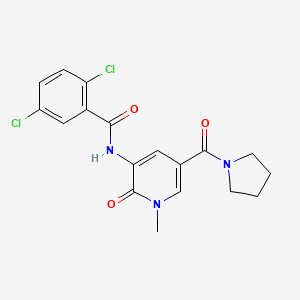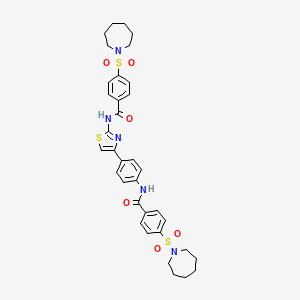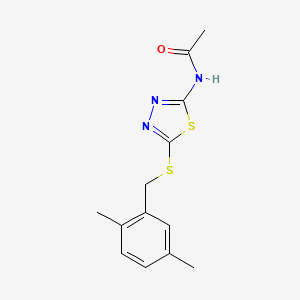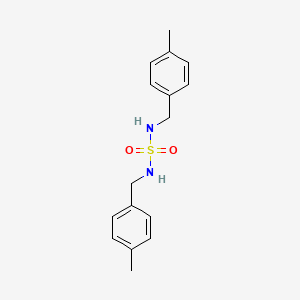
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C12H17FN2. It has a molecular weight of 208.28 and its IUPAC name is the same as the common name . The compound appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” can be represented by the SMILES notation: CN1CCC(C2=CC=C(N)C=C2F)CC1 . This indicates that the compound contains a methylpiperidinyl group attached to the 4-position of an aniline ring, with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis
“3-Fluoro-4-(1-methylpiperidin-4-yl)aniline” is a yellow powder . It has a molecular weight of 208.28 and its molecular formula is C12H17FN2 . The compound should be stored at 0-8 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Research into the synthesis of molecules related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline has shown promising antimicrobial activities. For example, derivatives of similar fluoroaniline compounds have been synthesized and evaluated for their antimicrobial properties against Mycobacterium smegmatis, demonstrating high activity levels (Yolal et al., 2012).
Kinase Inhibition for Cancer Research
The compound has also been explored in the context of kinase inhibition, which is crucial for cancer research. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives to understand their effectiveness as c-Met kinase inhibitors. These studies help in analyzing molecular features that contribute to high inhibitory activity, which is significant for developing cancer therapies (Caballero et al., 2011).
Spectroscopic Analysis
Fluoroaniline derivatives, including those structurally related to 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, have been studied for their spectroscopic properties. Detailed vibrational assignments of aniline derivatives, including their Raman and infrared spectra, offer insights into the influence of fluorine substitution on the molecular structure and charge distribution (Wojciechowski et al., 2011).
Polymer Science
The electrochemical behavior and polymerization of fluoro-substituted anilines have been investigated, revealing the potential for synthesizing polyfluoroanilines with conductive properties. Such studies are essential for developing new materials for electronic applications (Cihaner & Önal, 2002).
Environmental Biodegradation
The biodegradation of fluoroanilines by specific bacterial strains demonstrates the potential for environmental remediation of pollutants. Research on strains like Labrys portucalensis indicates that these bacteria can degrade fluoroaniline compounds, suggesting a method for mitigating environmental pollution by such substances (Amorim et al., 2013).
Propriétés
IUPAC Name |
3-fluoro-4-(1-methylpiperidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLDBXGYGCCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(1-methylpiperidin-4-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)



![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)



![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)
![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)